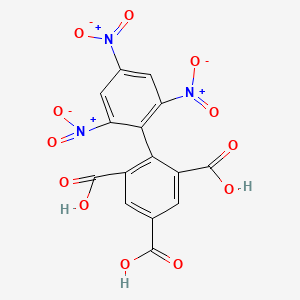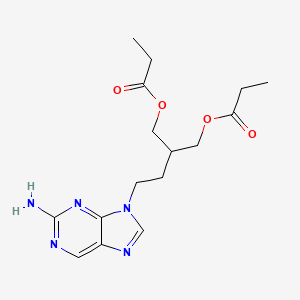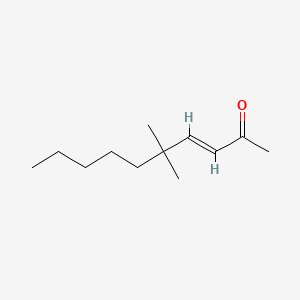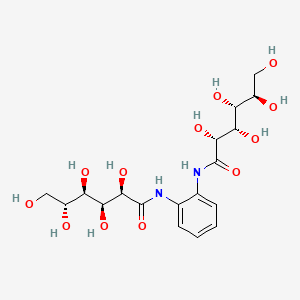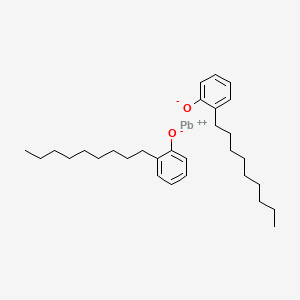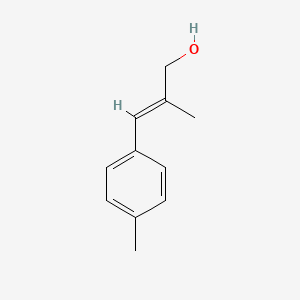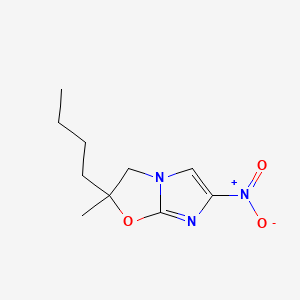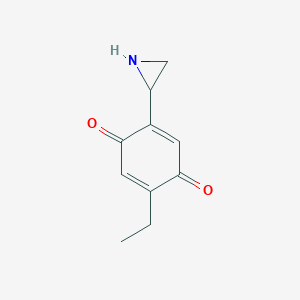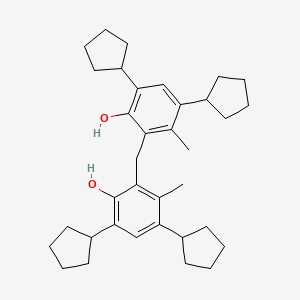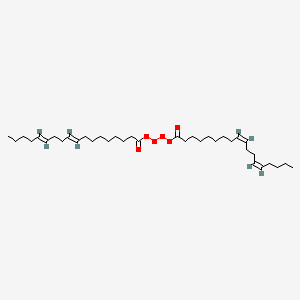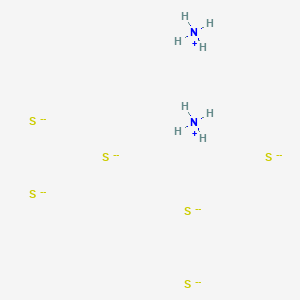![molecular formula C24H28N6O4S B12659909 3-[N-(2-cyanoethyl)anilino]propanenitrile;sulfuric acid CAS No. 71487-09-7](/img/structure/B12659909.png)
3-[N-(2-cyanoethyl)anilino]propanenitrile;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[N-(2-cyanoethyl)anilino]propanenitrile;sulfuric acid is a complex organic compound that has garnered attention in various scientific fields. This compound is characterized by its unique structure, which includes a nitrile group and an aniline derivative. It is often used in research and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[N-(2-cyanoethyl)anilino]propanenitrile typically involves the reaction of aniline with acrylonitrile under controlled conditions. The process may include the use of catalysts and specific temperature settings to ensure the desired product is obtained. The reaction can be represented as follows: [ \text{Aniline} + \text{Acrylonitrile} \rightarrow \text{3-[N-(2-cyanoethyl)anilino]propanenitrile} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of sulfuric acid as a catalyst is common in these processes, ensuring the reaction proceeds at a faster rate and with higher selectivity.
Chemical Reactions Analysis
Types of Reactions
3-[N-(2-cyanoethyl)anilino]propanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Sulfuric acid, palladium on carbon.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
3-[N-(2-cyanoethyl)anilino]propanenitrile is used in a wide range of scientific research applications:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-[N-(2-cyanoethyl)anilino]propanenitrile exerts its effects involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.
Comparison with Similar Compounds
Similar Compounds
Propionitrile: A simpler nitrile compound with similar reactivity.
Aminopropionitrile: Contains an amino group, making it more reactive in certain conditions.
Malononitrile: Contains two nitrile groups, offering different reactivity patterns.
Uniqueness
3-[N-(2-cyanoethyl)anilino]propanenitrile stands out due to its combination of aniline and nitrile functionalities, providing a unique set of chemical properties that make it suitable for specialized applications in research and industry.
Properties
CAS No. |
71487-09-7 |
|---|---|
Molecular Formula |
C24H28N6O4S |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
3-[N-(2-cyanoethyl)anilino]propanenitrile;sulfuric acid |
InChI |
InChI=1S/2C12H13N3.H2O4S/c2*13-8-4-10-15(11-5-9-14)12-6-2-1-3-7-12;1-5(2,3)4/h2*1-3,6-7H,4-5,10-11H2;(H2,1,2,3,4) |
InChI Key |
OYTAWYXKTUNAOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CCC#N)CCC#N.C1=CC=C(C=C1)N(CCC#N)CCC#N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



